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Executive Summary

The sourcing of 5,7-Dimethylquinolin-2-amine (CAS: 1342190-00-4) presents a distinct
challenge in the pharmaceutical supply chain. Unlike commodity heterocycles, this specific
iIsomer is frequently subject to "ghost inventory"—where suppliers list the compound based on
virtual libraries rather than physical stock.

For drug development professionals, the critical risk is not merely availability, but regioisomeric
purity. The synthesis of dimethylquinolines often yields mixtures (e.g., 5,7- vs. 6,8-isomers) that
are difficult to separate. Using an impure batch in SAR (Structure-Activity Relationship) studies
can lead to erroneous biological data.

This guide provides a validated protocol for sourcing, verifying, and—if necessary—
synthesizing this building block to pharmaceutical standards.

Part 1: Chemical Identity & Specifications[1]

Before engaging suppliers, establish the exact chemical identity to avoid confusion with the
more common 3-amine or 4-amine isomers.
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Parameter Specification

Chemical Name 5,7-Dimethylquinolin-2-amine

2-Amino-5,7-dimethylquinoline; 5,7-Dimethyl-2-

Synonyms o )
quinolinamine
1342190-00-4 (Primary); Note: Always verify b
CAS Number _( Y) Y fy by
structure, not just CAS.
Molecular Formula Ci11H12Nz2
Molecular Weight 172.23 g/mol
SMILES CC1=CC2=C(C=C1)C(C)=CC=C2N=C(N)

] ] 6,8-Dimethylquinolin-2-amine (Regioisomer
Key Impurity Risk ]
from precursor synthesis)

Part 2: The Commercial Landscape[2]

The supply market for this compound is tiered. Understanding this hierarchy is crucial for
accurate lead-time estimation.

Tier 1: Stocking Distributors (Low Probability)

e Vendors: Sigma-Aldrich (Merck), Fisher Scientific.
o Status: Often listed but frequently "Backorder” or "Ships from 3rd Party."

o Action: Use only for milligram-scale reference standards.

Tier 2: Building Block Specialists (Medium Probability)

e Vendors: Enamine, WuXi AppTec, Combi-Blocks.

o Status: These vendors specialize in heterocycles. They are most likely to have the precursor
(5,7-dimethylquinoline) and can perform the amination on demand.

e Action: Request a "Batch Analysis" before purchase.
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Tier 3: Custom Synthesis (High Reliability)

¢ Vendors: BOC Sciences, ChemPartner.
e Status: Made to order.

e Action: Required for gram-scale or GMP needs.

Procurement Decision Logic
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Need 5,7-Dimethylquinolin-2-amine

Check Tier 1 (Sigma/Fisher)

In Stock?

No

Check Tier 2 (Enamine/WuXi)

Yes

Lead Time < 2 Weeks?

Yes o (Lead Time > 4wks)

Buy & QC (See Part 3) Initiate Custom Synthesis

f Cost Prohibitive

In-House Synthesis
(Chichibabin Protocol)

Click to download full resolution via product page

Figure 1: Strategic decision tree for sourcing rare heterocyclic amines, prioritizing speed and
purity validation.

Part 3: Technical Validation (QC Protocol)
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Trustworthiness Directive: Never accept a Certificate of Analysis (CoA) at face value for this
compound. The 5,7-dimethyl pattern is easily confused with 6,8-dimethyl during automated
spectral assignment.

Protocol A: Regioisomeric Purity via 1H-NMR
The coupling constants of the aromatic protons are the "fingerprint" for validation.
e Solvent: DMSO-de
o Key Signals to Monitor:
o C3-H & C4-H (Quinoline Ring): Look for two doublets (

Hz) in the aromatic region. This confirms the 2-substituted quinoline core.

o C6-H & C8-H (Benzene Ring):
» |n 5,7-dimethyl: You expect two singlets (or meta-coupled doublets,
Hz) because positions 6 and 8 are isolated by methyl groups at 5 and 7.
» Red Flag: If you see a strong ortho-coupling (
Hz) in the benzene region, you likely have the 6,8-isomer or a mixture.

Protocol B: HPLC Method for Purity

Standard C18 gradients may co-elute isomers. Use a Phenyl-Hexyl column for better pi-pi
selectivity.
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Parameter Condition

Phenomenex Luna Phenyl-Hexyl, 150 x 4.6mm,
Column

5pum
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Detection UV at 254 nm and 320 nm (quinoline

absorption)

Part 4: Synthesis Contingency (In-House)[1]

If commercial supply fails, the Chichibabin Reaction is the industry standard for converting 5,7-

dimethylquinoline to the 2-amine.

Safety Warning: This reaction uses Sodium Amide (NaNH:z), which reacts violently with water

and can form explosive peroxides upon storage. Use fresh reagents only.

Synthetic Pathway[3][4][5][6]

NaNH2 (Sodium Amide)
in Toluene/NH3
+ Reagent - H- (Hydride elimination

5,7-Dimethylquinoline Heat (100°C) o-Adduct
(Commercial Starting Material) "| (Meisenheimer Complex)

5,7-Dimethylquinolin-2-amine
(Target)

»| H2Gas
(Evolution)

Click to download full resolution via product page

Figure 2: The Chichibabin amination mechanism. The reaction is driven by the formation of the

stable aromatic amine and the loss of hydrogen gas.[1]

Step-by-Step Methodology
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e Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic
stirring often fails due to slurry formation) and a reflux condenser.

e Reagent Prep: Suspend Sodium Amide (1.2 equiv) in anhydrous Toluene.

o Expert Tip: Adding a catalytic amount of oleic acid or KNO3 can accelerate the reaction.
o Addition: Add 5,7-Dimethylquinoline (1.0 equiv) to the suspension.
e Reaction: Heat to reflux (approx. 110°C).

o Observation: Evolution of Hydrogen gas indicates reaction progress.[2] The mixture will
turn deep red/brown (formation of the amino-anion complex).

e Quench: Cool to 0°C. Carefully hydrolyze with ice water.
o Caution: Exothermic!
o Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.

 Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography
(DCM/MeOH 95:5).

Part 5: Handling & Safety Data
 Signal Word:WARNING
e Hazard Statements:

o H302: Harmful if swallowed.

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to
oxidation (browning) over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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